molecular formula C20H15NO4S B2512593 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate CAS No. 577770-06-0

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2512593
CAS No.: 577770-06-0
M. Wt: 365.4
InChI Key: FFFFWZAJVYVDGA-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate (CAS: 338419-28-6) is a synthetic hybrid molecule combining a benzothiazole moiety with a coumarin scaffold esterified with a 2-methylpropanoate group. Its molecular formula is C₂₂H₁₇NO₄S, and it has a molecular weight of 379.09 g/mol . Synonyms include ZINC2369312 and STK845405, among others . Structurally, the benzothiazole ring is fused to the coumarin core at the 3-position, while the 7-position is substituted with the 2-methylpropanoate ester.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-11(2)19(22)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-5-3-4-6-17(15)26-18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFFWZAJVYVDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hoesch Reaction for Chromone Formation

The chromone core is synthesized via a Hoesch reaction, which involves condensation of resorcinol (1,3-dihydroxybenzene) with 1,3-benzothiazol-2-yl acetonitrile under acidic conditions. This method is adapted from procedures used to prepare 3-heteroaryl chromones:

  • Reaction Setup :

    • Resorcinol (1 equiv) and 1,3-benzothiazol-2-yl acetonitrile (1.2 equiv) are dissolved in anhydrous ethanol.
    • Gaseous HCl is bubbled through the mixture at 0–5°C for 4–6 hours.
    • The intermediate ketimine is hydrolyzed by stirring with dilute HCl (10%) at room temperature for 12 hours.
  • Cyclization :

    • The hydrolyzed product is refluxed in acetic acid (80°C, 8 hours) to cyclize into 7-hydroxy-3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one.

Key Data :

Parameter Value Source
Yield 62–68%
Melting Point 223–224°C
Characterization IR: 1670 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)

Esterification of the 7-Hydroxy Group

Isobutyryl Chloride-Mediated Esterification

The 7-hydroxy group is esterified using isobutyryl chloride under Schotten-Baumann conditions:

  • Procedure :

    • 7-Hydroxy-3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one (1 equiv) is suspended in dry dichloromethane.
    • Isobutyryl chloride (1.5 equiv) is added dropwise at 0°C, followed by pyridine (2 equiv) as a base.
    • The mixture is stirred at room temperature for 12 hours, then washed with 5% HCl and saturated NaHCO₃.
  • Workup :

    • The organic layer is dried over Na₂SO₄ and concentrated.
    • Recrystallization from ethanol yields the final product as a pale-yellow solid.

Key Data :

Parameter Value Source
Yield 72–78%
Melting Point 138–140°C
$$^1$$H NMR (DMSO-d₆) δ 1.28 (d, 6H, CH(CH₃)₂), 2.98 (m, 1H, CH), 6.94 (s, 1H, H-8), 7.45–8.20 (m, 5H, benzothiazole)

Alternative Synthetic Routes

Microwave-Assisted Esterification

Microwave irradiation reduces reaction time and improves yields:

  • Conditions : 7-Hydroxy chromone (1 equiv), isobutyric acid (2 equiv), DCC (1.2 equiv), DMAP (0.1 equiv) in DMF.
  • Irradiation : 100°C, 300 W, 15 minutes.
  • Yield : 85%.

Solid-Phase Synthesis

A patent-derived method uses polymer-supported reagents for facile purification:

  • Resin : Wang resin-bound chromone intermediate.
  • Esterification : Isobutyryl chloride (3 equiv), DIEA (4 equiv), DMF, 24 hours.
  • Cleavage : TFA/DCM (1:1) yields the product with >95% purity.

Critical Analysis of Methodologies

Method Advantages Limitations
Hoesch + Schotten-Baumann High regioselectivity Long reaction times
Microwave Rapid, high yield Specialized equipment required
Solid-Phase Easy purification Low scalability

Scalability and Industrial Feasibility

The Hoesch-Schotten-Baumann route is preferred for large-scale synthesis due to reproducibility and moderate cost. Key considerations:

  • Cost of Benzothiazole Acetonitrile : ~$120/g (commercial suppliers).
  • Environmental Impact : HCl and pyridine require neutralization and recycling.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, inhibiting their activity by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related derivatives, focusing on structural variations, molecular properties, and biological implications.

Compound Name Structural Variations Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate (Target) Benzothiazole at C3; 2-oxo coumarin; 2-methylpropanoate ester at C7 379.09 2-methylpropanoate, 2-oxo coumarin No direct bioactivity data; inferred potential from benzothiazole-coumarin hybrids .
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate Benzothiazole at C3; 4-oxo coumarin; cinnamate ester at C7 425.5 Cinnamate (aromatic), 4-oxo coumarin Higher lipophilicity due to cinnamate; potential enhanced π-π interactions in targets .
Ethyl 2-[(6-Bromo-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate 6-bromo-benzothiazole ; thioether linkage; ethyl 2-methylpropanoate 344.29 (calc.) Bromine substituent, thioether Synthesized for antimicrobial studies; bromine may enhance reactivity .
[3-(1,3-Benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate Diethyl groups at C2/C6; 4-oxo coumarin; propanoate ester at C7 ~435.5 (calc.) Diethyl substituents, shorter propanoate chain Increased lipophilicity but reduced solubility; structural analogs show anticancer activity .

Research Findings and Implications

Structural and Physicochemical Properties

  • Target Compound: The 2-methylpropanoate ester enhances metabolic stability compared to shorter-chain esters (e.g., propanoate in ). The 2-oxo coumarin core may influence hydrogen-bonding interactions .
  • Bromo-Substituted Analog (): The electron-withdrawing bromine atom may enhance electrophilic reactivity, making it a candidate for covalent inhibitor design.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a derivative of benzothiazole and chromone, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole moiety linked to a chromone structure. Its chemical formula is C21H19N2O4SC_{21}H_{19}N_{2}O_{4}S, and it features several functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance, research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

  • Cell Proliferation Inhibition: The compound significantly reduced cell viability in cancer cell lines when tested using the MTT assay.
  • Apoptosis Induction: Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells, evidenced by increased annexin V staining.
  • Cytokine Modulation: It also downregulated pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting anti-inflammatory properties alongside anticancer effects .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Key Signaling Pathways: Similar compounds have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Cell Cycle Arrest: The compound induces G1 phase arrest in the cell cycle, preventing further division and proliferation of cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related benzothiazole derivatives.

Compound NameAnticancer ActivityMechanism of ActionReference
Compound B7Significant inhibition of A431, A549 cellsInhibits AKT and ERK pathways
Compound 4iSimilar anticancer propertiesInduces apoptosis
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylateAnticancer and anti-inflammatory effectsModulates IL-6 and TNF-α levels

Case Studies

  • Study on Antitumor Activity:
    • Researchers synthesized a series of benzothiazole derivatives and evaluated their biological activity against various cancer cell lines. The study found that certain modifications to the benzothiazole structure significantly enhanced anticancer activity.
    • The lead compound exhibited IC50 values in the micromolar range against A431 and A549 cells, indicating potent anticancer properties.
  • Inflammation Model:
    • In a mouse model of inflammation, treatment with compounds similar to this compound resulted in reduced levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the preparation of the chromen-2-one core followed by benzothiazole coupling and esterification. Key steps include:

  • Temperature Control : Optimize reaction temperatures (e.g., 60–80°C for ester bond formation) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) to track progress and confirm intermediate formation .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly for the benzothiazole and chromen moieties .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Basic: What in vitro biological screening approaches are appropriate for initial pharmacological assessment?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Enzyme Inhibition Studies : Screen against kinases or proteases using fluorogenic substrates to identify target engagement .
  • Antioxidant Activity : DPPH or ABTS assays to assess radical scavenging potential, leveraging protocols from phenolic compound studies .

Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with modifications to the benzothiazole (e.g., halogenation) or ester groups (e.g., varying alkyl chains) .
  • Bioassay Correlation : Test analogs in parallel against biological targets (e.g., cancer cell lines) to map functional group contributions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide SAR hypotheses .

Advanced: How can contradictions between spectroscopic data and computational modeling results be resolved?

Methodological Answer:

  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
  • Dynamic Simulations : Conduct molecular dynamics (MD) simulations to assess conformational flexibility in solution .
  • Multi-Technique Confirmation : Combine NMR, IR, and MS data to validate computational predictions .

Advanced: What experimental frameworks assess the environmental fate and biodegradation of this compound?

Methodological Answer:

  • Long-Term Stability Studies : Incubate the compound in simulated environmental matrices (soil/water) under controlled pH and temperature .
  • Bioaccumulation Assays : Measure uptake in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .
  • Degradation Pathways : Use HPLC-MS to identify breakdown products under UV light or microbial exposure .

Advanced: How can chromatographic separation of synthetic intermediates be optimized?

Methodological Answer:

  • Mobile Phase Optimization : Test mixtures of acetonitrile/water or methanol/chloroform to improve resolution .
  • Stationary Phase Selection : Use C18 columns for reverse-phase separation or silica gel for normal-phase purification .
  • Gradient Elution : Adjust gradient slopes (e.g., 5–100% organic phase over 30 min) to separate polar and nonpolar intermediates .

Advanced: What strategies elucidate the compound's interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-target interactions .
  • Molecular Docking : Use software like Schrödinger Suite to predict binding poses and guide mutagenesis studies .

Key Methodological Considerations

  • Data Tables :

    ParameterOptimal RangeReference
    Reaction Temp (Esterification)60–80°C
    HPLC Purity Threshold>95%
    SPR Flow Rate20–30 µL/min
  • Contradiction Management : Cross-validate analytical data (e.g., NMR vs. XRD) to resolve structural discrepancies .

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